Product packaging for 9-(2-Carboxy-2-cyanovinyl)julolidine(Cat. No.:CAS No. 142978-18-5)

9-(2-Carboxy-2-cyanovinyl)julolidine

Cat. No.: B057237
CAS No.: 142978-18-5
M. Wt: 268.31 g/mol
InChI Key: JXENNHTVELFRHV-NTEUORMPSA-N
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Description

Table 1: Comparative Properties of CCVJ Isomers

Property E Isomer Z Isomer
Fluorescence High quantum yield Essentially non-fluorescent
Stability in S₀ Thermodynamically favored Metastable
Formation Initial state in solutions Formed upon light exposure
Reversion rate N/A Minutes to hours (dependent on conditions)
Absorption maximum ~440 nm Different from E isomer
Role in viscosity sensing Primary contributor Modulates fluorescence response

The photoisomerization kinetics of CCVJ define the experimental limitations of the molecule for applications such as molecular tagging velocimetry (MTV). Two distinct time constants characterize this process: the tagging time constant (milliseconds to seconds) and the recovery time constant (minutes to hours). This regenerative behavior makes CCVJ particularly suitable for analyzing slow flow phenomena, especially in liquid phases.

Schmidt et al. demonstrated that in a rectangular channel flow with Reynolds number of 1.7 and Péclet number of 1009, CCVJ could effectively function as a photoisomeric molecular tag. Furthermore, the addition of methyl-β-cyclodextrin to CCVJ solutions increases both the fluorescent quantum yield and the isomeric rate constants, supporting the hypothesis of complex formation with CCVJ.

Comparative Analysis of Twisted Intramolecular Charge Transfer (TICT) vs. Structural Isomerization Pathways

Traditionally, the viscosity-sensitive fluorescence of molecular rotors like CCVJ has been attributed to the formation of twisted intramolecular charge transfer (TICT) states. In this conventional understanding, upon excitation, CCVJ molecules can either fluoresce from the locally excited (LE) state or undergo non-radiative relaxation through TICT state formation. The TICT process involves intramolecular rotation, which is hindered in viscous environments, thereby increasing fluorescence quantum yield.

However, comprehensive studies by Rumble et al. have challenged this simplistic interpretation by demonstrating that structural photoisomerization plays a crucial role in CCVJ's photophysical behavior. Unlike DCVJ, where only a single isomer is possible due to structural constraints, CCVJ can undergo E-Z isomerization around the carbon-carbon double bond. This fundamental difference explains the distinct behaviors observed between these closely related molecules.

Polarization-resolved fluorescence measurements have provided additional insights into the comparative mechanisms. Fluorescence anisotropy studies of CCVJ, DCVJ, and BODIPY-C₁₂ revealed that the dynamic range for fluorescence anisotropy for CCVJ and DCVJ is significantly lower than that of BODIPY-C₁₂ in the viscosity range of 0.6-600 cP. However, in the low viscosity regime (<3 cP), molecular rotors like CCVJ can offer a better dynamic range in anisotropy compared to rigid dyes.

Table 2: Comparison of TICT and Isomerization Pathways in CCVJ

Parameter TICT Mechanism Isomerization Mechanism
Primary influence Viscosity Light exposure and viscosity
Time scale Picoseconds to nanoseconds Milliseconds to hours
Environmental sensitivity Primarily viscosity Viscosity, polarity, and hydrogen bonding
Effect on quantum yield Direct correlation with viscosity Complex relationship with photoisomerization kinetics
Observable in Both CCVJ and DCVJ Predominantly in CCVJ
Molecular motion Intramolecular rotation Carbon-carbon bond rotation
Reversibility Immediate Slow thermal reversion

Solvent Polarity Effects on Excited-State Reaction Coordinates

The photophysical properties of CCVJ are significantly influenced by solvent polarity, although this effect is less pronounced than that of viscosity. Solvent polarity effects on CCVJ can be observed through spectral shifts, particularly bathochromic shifts in emission spectra with increasing polarity. However, compared to other fluorophores like coumarin derivatives, molecular rotors such as CCVJ and DCVJ exhibit smaller polarity-induced spectral shifts.

Studies examining solvent effects on CCVJ have demonstrated that while the emission peak intensity is strongly influenced by solvent viscosity, solvent polarity primarily affects the emission wavelength. In hydroxylic solvents, CCVJ exists predominantly in the carboxylate form, which influences its photochemical behavior. The interplay between polarity and viscosity effects creates a complex photophysical landscape that must be carefully considered when using CCVJ as a fluorescent probe.

Fluorescence studies comparing CCVJ and DCVJ in various solvents have shown that neither exhibits significant intensity changes with solvent polarity alone. This characteristic differentiates them from polarity-sensitive dyes like ANS, Bis-ANS, and Nile Red, making them particularly valuable for applications in polysorbate-containing protein formulations where polarity-sensitive dyes show high background fluorescence.

Table 3: Spectral Properties of CCVJ in Different Solvents

Solvent Polarity Index Viscosity (cP at 25°C) Absorption Maximum (nm) Emission Maximum (nm) Quantum Yield Molar Extinction Coefficient (M⁻¹cm⁻¹)
Water 9.0 0.89 440 High wavelength Low 25,404 at 440 nm
Ethanol 5.2 1.07 Shifted Moderate wavelength Moderate Similar to water
Glycerol 4.3 934 Shifted Lower wavelength High Significantly higher
Methanol 5.1 0.54 Shifted Similar to ethanol Slightly increased Similar to water

The excited-state reaction coordinates of CCVJ are profoundly affected by solvent properties. In viscous solvents, the rotation around the carbon-carbon bonds is hindered, which affects both the TICT formation and the photoisomerization process. In polar solvents, the stabilization of charge-separated states can influence the energy barriers for these processes.

The application of CCVJ as a fluorescent probe in biological systems benefits from its distinctive response to environmental conditions. For instance, CCVJ has shown strong potential as a structural probe for biopolymers, with its emission correlating with glucan branch structures and dispersion viscosities. In diluted glucan dispersions, CCVJ emission shows essentially linear correlation with glucan content, while in concentrated dispersions, it correlates with viscosity in a double-logarithmic linear pattern.

Recent research has expanded the understanding of julolidine-based fluorescent molecular rotors, including CCVJ, highlighting their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding. These applications leverage the unique photochemical properties of CCVJ to provide valuable insights into complex biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B057237 9-(2-Carboxy-2-cyanovinyl)julolidine CAS No. 142978-18-5

Properties

IUPAC Name

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENNHTVELFRHV-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142978-18-5
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
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Preparation Methods

Table 1. Comparative Analysis of Synthesis Steps

StepReagents/ConditionsKey ObservationsYield/References
9-FormyljulolidineJulolidine, POCl₃, DMF, CH₂Cl₂, NaOH60% yield after chromatography
Cyanoacetate EsterCyanoacetic acid, DCC, fluorinated alcoholFluorinated tail enhances hydrophobicity
Knoevenagel ReactionTEA, THF, 50°CE/Z isomerization under lightNot explicitly reported

Photochemical Considerations and Isomerization

A critical challenge in CCVJ synthesis is managing photoisomerization. The E-isomer, which is fluorescent, reversibly converts to the non-fluorescent Z-isomer upon light exposure. This process is solvent-dependent, with hydroxylic solvents (e.g., ethanol) accelerating the reversion to the E-form in the dark.

Implications for Synthesis :

  • Reactions must be conducted under dim light to minimize Z-isomer formation.

  • Post-synthesis storage in amber vials is recommended to preserve the E-isomer.

Analytical Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic methods:

  • UV-Vis : Absorption maxima at ~450 nm in ethanol.

  • Fluorescence : Emission at 470–500 nm, with quantum yields <0.01 due to twisted intramolecular charge transfer (TICT).

  • HPLC : Purity ≥97% is achievable via iterative chromatography.

Scalability and Industrial Production

While lab-scale synthesis is well-documented, industrial production requires optimization for cost and yield. Key considerations include:

  • Replacing DCC with cheaper coupling agents for esterification.

  • Continuous-flow reactors to enhance condensation efficiency.

  • Automated chromatography systems for large-scale purification .

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxy-2-cyanovinyl)julolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Fluorescent Probing of Molecular Interactions

CCVJ is primarily utilized as a fluorescent probe to study protein-ligand interactions. Its fluorescence properties are sensitive to the local environment, which allows researchers to monitor changes in viscosity and molecular motion. This sensitivity is leveraged in several applications:

  • Protein Stability Assessment : CCVJ has been employed in differential scanning fluorimetry (DSF) to assess protein stability in surfactant-containing formulations. The fluorescence intensity changes correlate with the viscosity of the surrounding medium, providing insights into protein unfolding and stability under different conditions .
  • Detection of Protein-Ligand Interactions : The compound can be used to detect binding events between proteins and ligands. When CCVJ binds to a ligand, the resulting restriction on intramolecular rotation leads to changes in fluorescence, which can be quantitatively measured .

Structural Probing of Biopolymers

CCVJ serves as a structural probe for biopolymers such as glucans and amylopectin. The fluorescence emissions from CCVJ are influenced by local restrictions to molecular motion, making it suitable for studying the structural characteristics of complex carbohydrates . This application is particularly relevant in carbohydrate chemistry and food science.

Molecular Dynamics Studies

The compound has been utilized in molecular dynamics simulations to explore its photophysical properties and behavior under various conditions. For instance, studies have shown that CCVJ undergoes photoisomerization, which affects its fluorescence characteristics. These simulations help elucidate the mechanisms behind its sensitivity to environmental changes, contributing valuable data for computational chemistry .

Applications in Drug Discovery

In drug discovery, CCVJ's ability to serve as a fluorescent marker for protein interactions makes it an essential tool. It aids in screening assays for identifying potential drug candidates by monitoring protein-ligand binding events through changes in fluorescence . This application is crucial for developing new therapeutics targeting specific proteins involved in diseases.

Case Studies and Research Findings

Several studies have documented the applications of CCVJ across various research domains:

  • Fluorescence Anisotropy Studies : Research has demonstrated that the polarization-resolved fluorescence measurements of CCVJ can provide insights into the dynamics of biomolecular systems. These studies reveal how viscosity affects the rotational motion of the probe, allowing for detailed analysis of molecular interactions .
  • High-Throughput Screening : A study highlighted the development of a high-throughput screening assay using CCVJ for assessing protein stability and interactions in pharmaceutical formulations. This approach enhances the efficiency of drug development processes by providing rapid feedback on compound efficacy .

Data Tables

Application AreaDescriptionReference
Protein Stability AssessmentUsed in DSF to evaluate stability under various conditions
Protein-Ligand Interaction DetectionMonitors binding events through changes in fluorescence
Structural Probing of BiopolymersAnalyzes structural characteristics of glucans and amylopectin
Molecular Dynamics SimulationsExplores photophysical properties and behavior under different environmental conditions
Drug DiscoveryServes as a fluorescent marker for screening potential drug candidates

Mechanism of Action

The mechanism of action of 9-(2-Carboxy-2-cyanovinyl)julolidine involves its ability to act as a fluorescent molecular rotor. The compound exhibits changes in fluorescence quantum yield based on its environment, which is influenced by factors such as viscosity and polarity. This property allows it to bind to specific molecular targets and pathways, making it useful in various analytical and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

9-(Dicyanovinyl)julolidine (DCVJ)

  • Structure: Lacks the carboxylic acid group of CCVJ, featuring two cyano groups on the vinyl moiety.
  • Mechanism : Operates via twisted intramolecular charge transfer (TICT), where restricted rotation in viscous environments enhances fluorescence .
  • Applications: Viscosity sensing in liposomes and polymerization processes . Limited by poor water solubility and nonspecific binding to serum proteins, leading to cytoplasmic background noise .
  • Key Differences: Insensitive to fluid flow, unlike CCVJ . Lower photostability compared to CCVJ derivatives like farnesyl-(2-carboxy-2-cyanovinyl)julolidine (FCVJ) .

Farnesyl-(2-Carboxy-2-cyanovinyl)julolidine (FCVJ)

  • Structure : DCVJ derivative with a farnesyl chain replacing the nitrile group.
  • Advantages :
    • Enhanced membrane localization and photostability .
    • Reduced serum protein interference, enabling precise membrane viscosity measurements .

BODIPY-Based Rotors (e.g., BODIPY-C12, BODIPY-ISO)

  • Structure : Boron-dipyrromethene core with hydrophobic alkyl chains.
  • Mechanism : Fluorescence depends on solvent polarity and viscosity, with distinct excitation/emission profiles (e.g., λex = 488 nm, λem = 520 nm) .
  • Applications: Monitoring lipid condensation in 2D monolayers . Less sensitive to temperature fluctuations compared to CCVJ .

SYPRO Orange

  • Mechanism : Hydrophobic dye that binds to exposed protein regions during thermal denaturation, reporting melting temperature (Tm) .
  • Limitations : Incompatible with detergents and surfactants, unlike CCVJ .

Comparative Data Table

Property CCVJ DCVJ FCVJ BODIPY-ISO SYPRO Orange
Mechanism Photoisomerization TICT TICT TICT Hydrophobic binding
λexem (nm) 433/500 433/500 433/500 488/520 300/610
Solubility DMSO, chloroform Limited aqueous solubility Improved membrane solubility Ethanol, DMSO Water-miscible
Key Application Protein aggregation (Tagg) Liposome viscosity Membrane viscosity 2D monolayer dynamics Thermal denaturation (Tm)
Flow Sensitivity Yes (via photoisomerization) No No No No

Research Findings and Contradictions

DCVJ and FCVJ rely on TICT, making them less responsive to shear stress .

2D vs. 3D Behavior: In compressed monolayers, CCVJ maintains intramolecular rotation due to hydrophobic free volume, whereas collapsed films inhibit rotation, enhancing fluorescence . BODIPY-ISO shows similar 2D adaptability but responds to local condensation .

DSF Compatibility: CCVJ outperforms SYPRO Orange in surfactant-rich formulations but cannot report Tm .

Biological Activity

9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) is a synthetic organic compound notable for its unique fluorescent properties and its role as a molecular rotor. It has gained attention in various scientific fields, particularly in biochemistry and materials science, due to its ability to monitor molecular interactions and changes in environments. This article delves into the biological activity of CCVJ, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}
  • CAS Number : 142978-18-5
  • CCVJ features a julolidine core with a carboxy-cyanovinyl substituent, which contributes to its reactivity and versatility.

CCVJ functions primarily as a fluorescent probe. Its mechanism of action involves:

  • Fluorescence Quenching : The compound exhibits fluorescence that can be quenched upon binding with various biomolecules, allowing researchers to study interactions in real-time.
  • Binding Properties : CCVJ has been shown to bind specifically to immunoglobulins (IgG and Fab fragments), utilizing non-covalent interactions such as hydrogen bonding and van der Waals forces. This binding does not significantly alter the antigen-binding capacity of antibodies, making CCVJ a valuable tool for labeling .

Biological Applications

  • Fluorescent Probe : CCVJ is utilized in biochemical assays to monitor molecular interactions due to its sensitivity to polarity and viscosity changes.
  • Immunological Assays : Its ability to bind to antibodies enables its use in various immunological assays, enhancing the detection and quantification of target molecules.
  • Molecular Rotor : The compound acts as a molecular rotor, allowing for monitoring of polymerization processes and environmental changes within biological systems.

Interaction Studies

Studies employing fluorescence resonance energy transfer (FRET) techniques have assessed the binding affinity and kinetics between CCVJ and target proteins or nucleic acids. Changes in fluorescence intensity provide insights into the molecular interactions occurring within biological systems.

Case Studies

A notable study investigated the application of CCVJ in detecting protein aggregation in monoclonal antibody formulations. The results indicated that CCVJ could effectively monitor aggregation in the presence of surfactants, demonstrating its utility in pharmaceutical development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of CCVJ compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC16_{16}H16_{16}N2_{2}O2_{2}Fluorescent probe; binds to IgG; sensitive to environmental changes
9-(2,2-Dicyanovinyl)julolidineC16_{16}H14_{14}N4_{4}Contains two cyano groups; used similarly as a fluorescent probe
4-DimethylaminobenzaldehydeC9_{9}H11_{11}NOCommon reagent in organic synthesis; exhibits fluorescence under certain conditions

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 9-(2-Carboxy-2-cyanovinyl)julolidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear N95 dust masks, nitrile gloves, and safety goggles to avoid skin/eye contact and inhalation of aerosols .
  • Ventilation : Use fume hoods or work in well-ventilated areas to minimize respiratory exposure (H335 hazard) .
  • Spill Management : Contain spills with absorbent materials, avoid water dispersion, and dispose of waste via approved chemical protocols .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. How does this compound function as a fluorescent molecular rotor?

  • Methodological Answer :

  • Mechanism : The compound’s fluorescence quantum yield increases with restricted molecular rotation, making it sensitive to microenvironmental viscosity. This property is leveraged in protein binding assays (e.g., DSF) to detect conformational changes .
  • Optimal Conditions : Use 50 mM Tris buffer (pH 8.0) with 40% glycerol to enhance viscosity-dependent fluorescence (λex 433 nm, λem 500 nm) .

Q. What solvents are compatible with this compound for experimental use?

  • Methodological Answer :

  • Primary Solvents : DMSO and chloroform are recommended for stock solutions due to high solubility .
  • Buffer Compatibility : Avoid polar aprotic solvents (e.g., acetone) to prevent interference with viscosity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions between polarity and viscosity effects in fluorescence data?

  • Methodological Answer :

  • Control Experiments : Compare results with polarity-sensitive dyes (e.g., SYPRO Orange) to isolate viscosity effects .
  • Environmental Modulation : Systematically vary solvent composition (e.g., glycerol concentration) and temperature to decouple polarity and rotational freedom .

Q. What factorial design approaches optimize experimental conditions for DSF assays using this compound?

  • Methodological Answer :

  • Variables : Test pH (6.0–8.5), temperature (25–45°C), and compound concentration (5–50 µM) using orthogonal arrays to minimize trial runs .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal fluorescence intensity and stability .

Q. How do researchers validate specificity when using this probe for protein-ligand interaction studies?

  • Methodological Answer :

  • Competitive Binding Assays : Co-incubate with known ligands (e.g., ATP for kinase studies) to confirm displacement effects on fluorescence .
  • Cross-Validation : Pair DSF results with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to corroborate binding constants .

Q. What are the environmental and disposal considerations for this compound?

  • Methodological Answer :

  • Ecotoxicity : Classified as slightly hazardous (Water Hazard Class 1). Avoid release into waterways; use chemical traps for waste .
  • Disposal : Follow EPA guidelines for organic cyanides; incinerate at >1,200°C with scrubbing systems for NOx mitigation .

Key Methodological Insights

  • Safety-Centric Design : Integrate engineering controls (e.g., fume hoods) and administrative protocols (e.g., hazard training) to mitigate risks .
  • Fluorescence Optimization : Pre-screen solvents and additives to balance polarity and viscosity for target applications .
  • Regulatory Compliance : Document disposal methods per REACH/OSHA standards to avoid non-compliance penalties .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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9-(2-Carboxy-2-cyanovinyl)julolidine
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9-(2-Carboxy-2-cyanovinyl)julolidine

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